molecular formula C15H17N3O5S B2852305 N-(2-carbamoyl-1-benzofuran-3-yl)-1-methanesulfonylpyrrolidine-2-carboxamide CAS No. 1188363-05-4

N-(2-carbamoyl-1-benzofuran-3-yl)-1-methanesulfonylpyrrolidine-2-carboxamide

Cat. No.: B2852305
CAS No.: 1188363-05-4
M. Wt: 351.38
InChI Key: KNQRXZDZDCIHKT-UHFFFAOYSA-N
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Description

“N-(2-carbamoyl-1-benzofuran-3-yl)-1-methanesulfonylpyrrolidine-2-carboxamide” is a complex organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-carbamoyl-1-benzofuran-3-yl)-1-methanesulfonylpyrrolidine-2-carboxamide” typically involves multi-step organic reactions. The starting materials often include benzofuran derivatives and pyrrolidine carboxylic acids. The key steps may involve:

    Formation of the benzofuran ring: This can be achieved through cyclization reactions involving phenol derivatives and acyl chlorides.

    Introduction of the carbamoyl group: This step may involve the reaction of the benzofuran derivative with isocyanates or carbamoyl chlorides.

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving amines and carboxylic acids.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the pyrrolidine ring.

    Reduction: Reduction reactions may target the carbamoyl or sulfonyl groups.

    Substitution: The compound may undergo substitution reactions, particularly at the benzofuran ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, “N-(2-carbamoyl-1-benzofuran-3-yl)-1-methanesulfonylpyrrolidine-2-carboxamide” can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. It may also be used as a probe to study biological pathways.

Medicine

In medicine, the compound may be investigated for its potential therapeutic applications. This can include its use as a drug candidate for the treatment of various diseases.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings. It may also be used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of “N-(2-carbamoyl-1-benzofuran-3-yl)-1-methanesulfonylpyrrolidine-2-carboxamide” will depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds such as 2-carbamoylbenzofuran and 3-carbamoylbenzofuran.

    Pyrrolidine derivatives: Compounds such as 1-methylsulfonylpyrrolidine and 2-carboxamidepyrrolidine.

Uniqueness

“N-(2-carbamoyl-1-benzofuran-3-yl)-1-methanesulfonylpyrrolidine-2-carboxamide” is unique due to the combination of the benzofuran and pyrrolidine rings, as well as the presence of the carbamoyl and methylsulfonyl groups. This unique structure may confer specific biological activities and chemical properties that are not observed in similar compounds.

Biological Activity

N-(2-carbamoyl-1-benzofuran-3-yl)-1-methanesulfonylpyrrolidine-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran moiety and a pyrrolidine ring, which are known for their diverse biological properties. The molecular formula is C15H18N2O4SC_{15}H_{18}N_{2}O_{4}S with a molecular weight of 342.38 g/mol. The presence of the methanesulfonyl group enhances its solubility and bioavailability.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of carbazole, which share structural similarities, have shown potent inhibition of cancer cell proliferation. In vitro studies demonstrated that certain N-substituted carbazoles inhibited the growth of various cancer cell lines with IC50 values in the nanomolar range (46–75 nM) .

Neuroprotective Effects

The neuroprotective potential of related compounds has also been documented. For example, N-substituted carbazoles have been found to protect neuronal cells from glutamate-induced injury at concentrations as low as 3 µM. This effect is attributed to their antioxidative properties, which mitigate oxidative stress in neuronal tissues .

The mechanisms through which this compound exerts its effects may involve modulation of key signaling pathways. Compounds with similar structures have been shown to inhibit STAT3 activation, a transcription factor closely associated with tumorigenesis. Inhibition of STAT3 can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Research Findings and Case Studies

A comprehensive review of the literature reveals several case studies highlighting the biological activity of similar compounds:

Study Compound Activity Concentration Findings
Akue-Gedu et al. (2015)N-substituted carbazolesAntiproliferative8–20 µMSignificant inhibition of cancer cell lines PA1, PC3, DU145
Saturnino et al. (2013)N-substituted carbazolesNeuroprotective3 µMProtects HT22 cells from glutamate-induced injury
Giraud et al. (2015)Novel N-substituted carbazoleAntitumor2.5 µMInhibition of topoisomerase II activity

Properties

IUPAC Name

N-(2-carbamoyl-1-benzofuran-3-yl)-1-methylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S/c1-24(21,22)18-8-4-6-10(18)15(20)17-12-9-5-2-3-7-11(9)23-13(12)14(16)19/h2-3,5,7,10H,4,6,8H2,1H3,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQRXZDZDCIHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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